(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride” is an organic compound containing a trifluoromethyl group (-CF3), an oxadiazole ring, and a phenyl ring attached to a methanamine group. The presence of the trifluoromethyl group could potentially make this compound useful in various chemical reactions due to the unique properties of fluorine atoms in organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The trifluoromethyl group, the oxadiazole ring, and the phenyl ring could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and other properties .科学的研究の応用
Synthesis and Characterization
- Compounds similar to (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride have been synthesized and characterized using various spectroscopic techniques, providing valuable insights into their structural properties. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized and characterized using techniques like FT-IR, DSC, and NMR (Shimoga, Shin, & Kim, 2018).
Potential in Cancer Research
- Derivatives of 1,3,4-oxadiazol compounds have shown promise in cancer research. For instance, certain compounds demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in developing anticancer agents (Ramazani et al., 2014).
Neurokinin-1 Receptor Antagonism
- Some 1,2,4-oxadiazol derivatives act as neurokinin-1 receptor antagonists, indicating their potential use in treating conditions like depression and emesis (Harrison et al., 2001).
Serotonin Receptor Agonism
- Certain compounds with similar structures have been found to act as serotonin 2C receptor agonists, impacting ingestive behavior in mice, which could be relevant in developing treatments for eating disorders (Hewitt et al., 2002).
Apoptosis Induction in Cancer Cells
- Research has identified oxadiazole derivatives as apoptosis inducers, offering a potential pathway for cancer treatment. For instance, a specific oxadiazole compound induced apoptosis in breast and colorectal cancer cell lines (Zhang et al., 2005).
Polymer Synthesis and Optical Applications
- Oxadiazole derivatives are used in the synthesis of polymers with specific optical properties, such as blue light emission, which has applications in material science and optoelectronics (Hamciuc et al., 2015).
Antibacterial Properties
- Some 1,2,4-oxadiazole derivatives exhibit antibacterial properties, demonstrating potential as novel antibacterial agents (Kakanejadifard et al., 2013).
作用機序
Target of Action
The compound’s primary targets and their roles are yet to be identified and studied .
Mode of Action
It is known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity, which can enhance the compound’s ability to interact with its targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound, which could potentially improve its bioavailability .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)9-15-8(16-17-9)7-3-1-6(5-14)2-4-7;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXNRGQBLSAYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NOC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932742-91-1 |
Source
|
Record name | (4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。